REACTION_CXSMILES
|
S(OC)(OC)(=O)=O.[N:8]1S[N:11]=[C:10]2[CH:13]=[C:14](CC#N)[CH:15]=[CH:16][C:9]=12.C(N([CH2:25][CH3:26])CC)C.[CH2:27](O)[CH3:28]>O>[CH:27]([C:25]1[CH:26]=[N:8][C:9]2[C:10](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=1)=[CH2:28]
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Name
|
|
Quantity
|
1.07 mL
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Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
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Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
N1=C2C(=NS1)C=C(C=C2)CC#N
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Name
|
|
Quantity
|
1.13 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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15 mL
|
Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
while maintaining the mixture temperature below 40° C.
|
Type
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TEMPERATURE
|
Details
|
the mixture heated for 2 hours on a water bath
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
After cooling the mixture
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Type
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EXTRACTION
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Details
|
was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica eluting with heptane-ethyl acetate (3-1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=NC2=CC=CC=C2N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |